molecular formula C11H6Br2F6O3 B12861327 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide

Cat. No.: B12861327
M. Wt: 459.96 g/mol
InChI Key: FZFIQRSUZUJVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoroethoxy groups

Preparation Methods

The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide typically involves multiple steps. One common method includes the reaction of 3-bromo-4-nitrophenol with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol under acidic conditions . The reaction is carried out at room temperature with continuous stirring for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide, tetrabutylammonium bromide, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups play a crucial role in its reactivity. The compound can form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H6Br2F6O3

Molecular Weight

459.96 g/mol

IUPAC Name

2-bromo-1-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone

InChI

InChI=1S/C11H6Br2F6O3/c12-4-7(20)5-1-2-8(6(13)3-5)21-10(15,16)9(14)22-11(17,18)19/h1-3,9H,4H2

InChI Key

FZFIQRSUZUJVIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Br)OC(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.